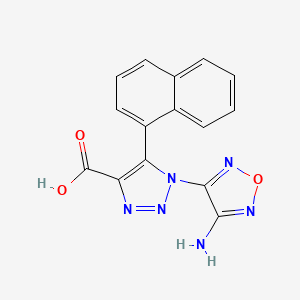![molecular formula C25H27F2N5O3S B15026638 7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15026638.png)
7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of the difluoromethyl group via fluorination reactions.
- Attachment of the 4-methylphenyl and pyrrolidine-1-sulfonylphenyl groups through substitution reactions.
- Final carboxamide formation through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Substitution reactions may occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methylphenyl group could yield a carboxylic acid derivative.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science:
作用機序
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds with similar fluorinated aromatic groups.
Uniqueness
The unique combination of the difluoromethyl, methylphenyl, and pyrrolidine-1-sulfonylphenyl groups in this compound may confer distinct biological activities and properties compared to other similar compounds.
特性
分子式 |
C25H27F2N5O3S |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H27F2N5O3S/c1-16-4-6-17(7-5-16)21-14-22(23(26)27)32-24(30-21)20(15-28-32)25(33)29-18-8-10-19(11-9-18)36(34,35)31-12-2-3-13-31/h4-11,15,21-23,30H,2-3,12-14H2,1H3,(H,29,33) |
InChIキー |
JJNCOJAKUWBDLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCC5)N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026555.png)
![N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026567.png)
![azepan-1-yl(3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone](/img/structure/B15026571.png)
![Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B15026572.png)
![5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15026573.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026578.png)
![4-methoxy-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B15026594.png)
![N-butyl-N,4-dimethyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B15026600.png)
![4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B15026613.png)

![(5Z)-5-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026621.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026641.png)
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B15026642.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026647.png)
